An In-depth Technical Guide to NH-bis-PEG4 Linkers: Core Chemical Properties and Applications in Drug Development
An In-depth Technical Guide to NH-bis-PEG4 Linkers: Core Chemical Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of NH-bis-PEG4 linkers, a class of branched polyethylene (B3416737) glycol (PEG) linkers increasingly utilized in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their physicochemical characteristics, reactivity, and provides illustrative experimental protocols and workflow diagrams to guide researchers in their application.
Core Chemical Properties of NH-bis-PEG4 Linkers
NH-bis-PEG4 linkers are characterized by a central secondary amine from which two polyethylene glycol chains of four ethylene (B1197577) glycol units each extend. These linkers are valued for their ability to impart favorable pharmacokinetic properties to conjugated molecules. The PEG chains enhance hydrophilicity, which can improve the solubility and stability of poorly soluble drugs and reduce non-specific binding and immunogenicity of protein conjugates.[1][2][3][4] The branched structure also allows for the attachment of multiple molecules, which can be advantageous in applications such as increasing the drug-to-antibody ratio (DAR) in ADCs.[5][6]
Physicochemical Properties
The fundamental attributes of NH-bis-PEG4 linkers and their derivatives are summarized below. These properties are crucial for designing and optimizing bioconjugation strategies.
| Compound Name | Molecular Weight ( g/mol ) | Chemical Formula | Purity | Solubility | Storage Condition |
| NH-bis-PEG4 | 369.45 | C16H35NO8 | >95% | Not specified | -20°C |
| NH-bis(m-PEG4) | 397.5 | C18H39NO8 | >98% | Water, DMSO, DCM, DMF | -20°C |
| NH-bis(PEG4-Propargyl) | 445.6 | C22H39NO8 | >98% | Water, DMF, DMSO, DCM | -20°C |
| NH-bis(PEG4-Boc) | 625.79 | C30H59NO9 | >95% | Not specified | Room Temperature |
Table 1: Physicochemical Properties of Representative NH-bis-PEG4 Linkers and Derivatives. [2][4][7]
Solubility and Stability
The ethylene oxide repeats in the PEG chains form hydrogen bonds with water, rendering NH-bis-PEG4 linkers and their conjugates highly soluble in aqueous solutions.[7] This property is particularly beneficial for improving the solubility of hydrophobic molecules.[8] While specific data on the pH and temperature stability of NH-bis-PEG4 linkers is not extensively published, PEG compounds are generally stable under a range of conditions. However, prolonged exposure to acidic conditions may affect the stability of certain terminal functional groups, such as azides.[9] For long-term storage, it is recommended to keep these linkers at -20°C.[4][7] The stability of PEG solutions can be affected by factors such as temperature, light, and the presence of oxygen, with storage at lower temperatures and under an inert atmosphere providing greater stability.[10]
Reactivity and Functionalization
The central secondary amine of the NH-bis-PEG4 core is a key reactive site. It can act as a nucleophile, for instance, in reactions with carboxylic acids or activated NHS esters to form stable amide bonds.[4][7] The terminal ends of the PEG chains can be functionalized with a variety of reactive groups to enable specific conjugation chemistries. Common terminal functionalities include:
-
Amines (-NH2): For reaction with activated esters (e.g., NHS esters) and carboxylic acids.[7]
-
Carboxylic Acids (-COOH): Can be activated to react with primary amines.[5]
-
Alkynes (e.g., Propargyl): For copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).[4]
-
Azides (-N3): For reaction with alkynes via Click Chemistry.
-
Boc-protected amines (-NHBoc): A protected amine that can be deprotected to reveal a reactive primary amine.[1]
This versatility in functionalization allows for the precise and controlled assembly of complex bioconjugates.[8]
Applications in Drug Development
The unique properties of NH-bis-PEG4 linkers make them valuable tools in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, linkers play a critical role in connecting a monoclonal antibody to a cytotoxic payload.[8][11] The hydrophilicity of PEG linkers can improve the solubility and stability of the ADC, while also potentially reducing aggregation and immunogenicity.[11] The branched nature of NH-bis-PEG4 linkers can be exploited to increase the drug-to-antibody ratio (DAR), potentially leading to enhanced efficacy.[5][6]
The general mechanism of action for an ADC is depicted in the following signaling pathway diagram.
Figure 1: Generalized signaling pathway for Antibody-Drug Conjugate (ADC) mediated cell killing.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][12] The linker is a critical component of a PROTAC, as its length and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[13] PEG linkers, including branched variants like NH-bis-PEG4, are frequently used in PROTAC design to improve solubility and cell permeability.[14]
The following diagram illustrates a general workflow for the synthesis of a PROTAC utilizing a branched PEG linker.
Figure 2: A generalized experimental workflow for the synthesis of a PROTAC using an NH-bis-PEG4 linker.
Experimental Protocols
The following sections provide generalized protocols for the use of NH-bis-PEG4 linkers in bioconjugation. Researchers should optimize these protocols for their specific applications.
General Protocol for Protein Conjugation using an Amine-Reactive NH-bis-PEG4 Linker Derivative
This protocol describes the conjugation of a protein to a small molecule using a heterobifunctional NH-bis-PEG4 linker with one amine-reactive group (e.g., NHS ester) and another functionality for attaching the small molecule.
Materials:
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive NH-bis-PEG4 linker derivative
-
Small molecule with a compatible reactive group
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into a suitable amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the amine-reactive NH-bis-PEG4 linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming excess reactive linker. Incubate for 15-30 minutes at room temperature.
-
-
Purification of Protein-Linker Conjugate:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
-
Conjugation of Small Molecule:
-
React the purified protein-linker conjugate with the small molecule under appropriate conditions for the specific reactive groups involved (e.g., click chemistry).
-
-
Final Purification:
-
Purify the final bioconjugate using an appropriate chromatographic method (e.g., SEC, hydrophobic interaction chromatography) to remove unconjugated small molecules and other impurities.[9]
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC.
-
General Workflow for PROTAC Synthesis using NH-bis(PEG4-Boc)
This protocol outlines a plausible synthetic route for a PROTAC where the central amine of the NH-bis-PEG4 linker is first coupled to an E3 ligase ligand, followed by deprotection and coupling of the target protein ligand.[15]
Step 1: Coupling of E3 Ligase Ligand to the Central Amine
-
Activate the carboxylic acid group of the E3 ligase ligand using a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in an anhydrous solvent like DMF.
-
Add the NH-bis(PEG4-Boc) linker to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3-Linker-bis(Boc) intermediate, typically by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the E3-Linker-bis(Boc) intermediate in a suitable solvent (e.g., DCM).
-
Add an acid (e.g., TFA) to remove the Boc protecting groups from the terminal amines.
-
Stir at room temperature until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the E3-Linker-(NH2)2 intermediate.
Step 3: Coupling of the Protein of Interest (POI) Ligand
-
Activate the carboxylic acid group of the POI ligand using a coupling agent (e.g., HATU/DIPEA in DMF).
-
Add the E3-Linker-(NH2)2 intermediate to the activated POI ligand solution.
-
Stir at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Conclusion
NH-bis-PEG4 linkers offer a versatile and powerful platform for the development of sophisticated bioconjugates. Their branched structure, coupled with the inherent benefits of PEGylation, provides researchers with a valuable tool to enhance the physicochemical and pharmacokinetic properties of therapeutic molecules. The ability to functionalize the termini of the PEG chains with a wide array of reactive groups allows for the implementation of diverse and controlled conjugation strategies. This guide provides a foundational understanding of the chemical properties of NH-bis-PEG4 linkers and their application in the rapidly evolving fields of ADCs and PROTACs, aiming to facilitate further innovation in targeted drug delivery.
References
- 1. NH-bis(PEG4-Boc) | PROTAC Linker | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NH-bis(PEG4-Propargyl) | BroadPharm [broadpharm.com]
- 5. N-(Amine-PEG4)-N-bis(PEG4-acid), TFA salt | BroadPharm [broadpharm.com]
- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 7. NH-bis(m-PEG4), 123852-08-4 | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
